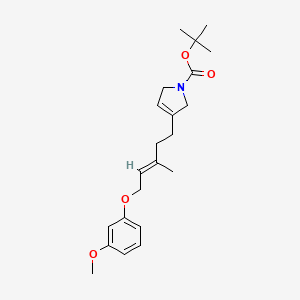
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxyphenoxy group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl esters is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is particularly useful for forming esters from sterically hindered carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability by providing steric hindrance . The methoxyphenoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tert-butyl esters and pyrrole derivatives, such as:
- tert-butyl (E)-3-(5-(3-hydroxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-butyl (E)-3-(5-(3-chlorophenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the methoxyphenoxy group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior.
Propriétés
Formule moléculaire |
C22H31NO4 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(E)-5-(3-methoxyphenoxy)-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C22H31NO4/c1-17(12-14-26-20-8-6-7-19(15-20)25-5)9-10-18-11-13-23(16-18)21(24)27-22(2,3)4/h6-8,11-12,15H,9-10,13-14,16H2,1-5H3/b17-12+ |
Clé InChI |
YHRWRXLFFNDILD-SFQUDFHCSA-N |
SMILES isomérique |
C/C(=C\COC1=CC=CC(=C1)OC)/CCC2=CCN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=CCOC1=CC=CC(=C1)OC)CCC2=CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
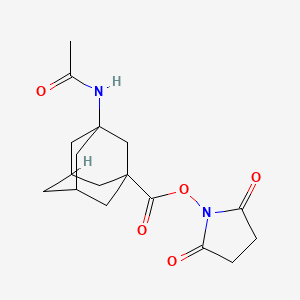
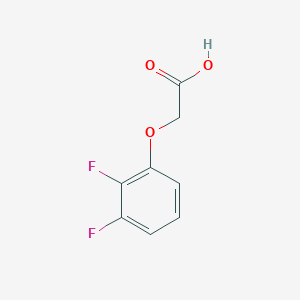


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
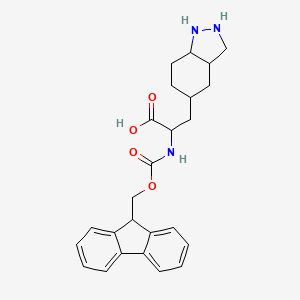
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
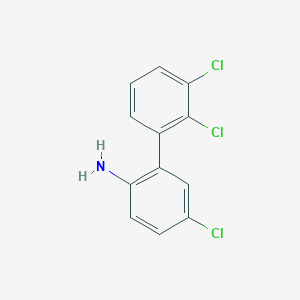
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
